molecular formula C21H21NO3 B14977589 4-(4-methylphenyl)-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-(4-methylphenyl)-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14977589
M. Wt: 335.4 g/mol
InChI Key: IJMKKVGXKZPSBN-UHFFFAOYSA-N
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Description

4-(4-METHYLPHENYL)-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and is substituted with a 4-methylphenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPHENYL)-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methylphenylacetic acid with salicylaldehyde to form a chromene intermediate. This intermediate is then subjected to cyclization with an appropriate amine, such as propylamine, under acidic conditions to form the oxazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPHENYL)-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-METHYLPHENYL)-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-METHYLPHENYL)-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-METHYLPHENYL)-9-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

4-(4-methylphenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H21NO3/c1-3-10-22-12-18-19(24-13-22)9-8-16-17(11-20(23)25-21(16)18)15-6-4-14(2)5-7-15/h4-9,11H,3,10,12-13H2,1-2H3

InChI Key

IJMKKVGXKZPSBN-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=C(C=C4)C)OC1

Origin of Product

United States

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